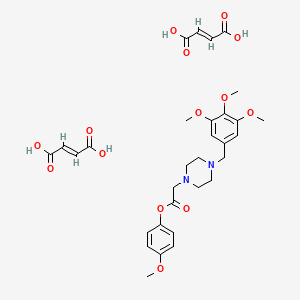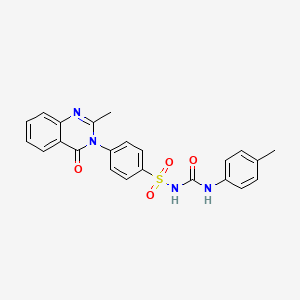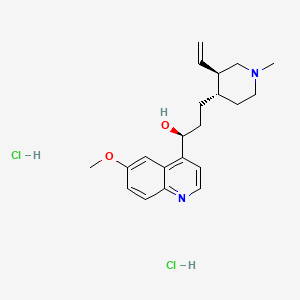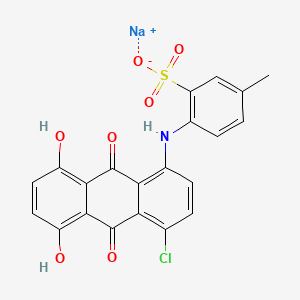
Triglycerol caprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triglycerol caprate, also known as glycerol tricaprate, is an ester derived from glycerol and capric acid. It is a type of triglyceride, which is a molecule formed by the esterification of glycerol with three fatty acids. This compound is commonly found in various natural fats and oils and is used in a variety of industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triglycerol caprate can be synthesized through the esterification of glycerol with capric acid. The reaction typically involves heating glycerol and capric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions helps in achieving a cost-effective and efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triglycerol caprate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and capric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol and capric acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Applications De Recherche Scientifique
Triglycerol caprate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Used in the production of cosmetics, food additives, and biodegradable lubricants.
Mécanisme D'action
The mechanism of action of triglycerol caprate involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by lipases, which hydrolyze the ester bonds to release glycerol and capric acid. These metabolites can then enter various metabolic pathways, contributing to energy production and other cellular processes.
Comparaison Avec Des Composés Similaires
Triglycerol caprate can be compared with other similar compounds, such as:
Glycerol monolaurate: An ester of glycerol and lauric acid, known for its antimicrobial properties.
Glycerol dioleate: An ester of glycerol and oleic acid, used in emulsifiers and surfactants.
Glycerol tristearate: An ester of glycerol and stearic acid, used in cosmetics and food products.
This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
51033-30-8 |
|---|---|
Formule moléculaire |
C19H38O8 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] decanoate |
InChI |
InChI=1S/C19H38O8/c1-2-3-4-5-6-7-8-9-19(24)27-15-18(23)14-26-13-17(22)12-25-11-16(21)10-20/h16-18,20-23H,2-15H2,1H3 |
Clé InChI |
GAYNVJRUULPNKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


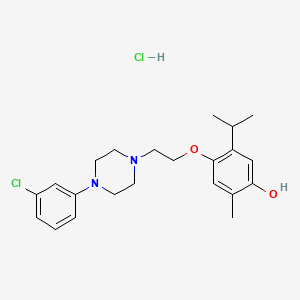
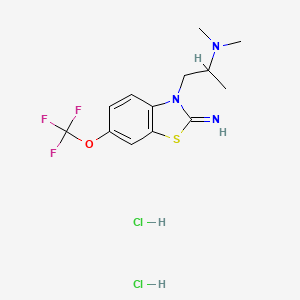
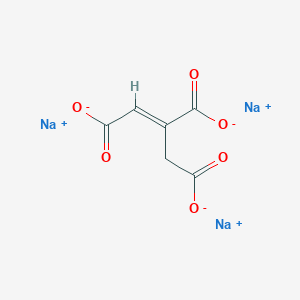
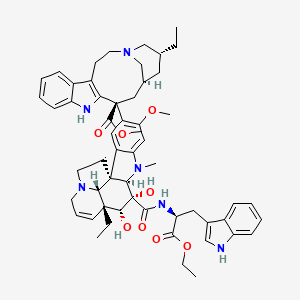
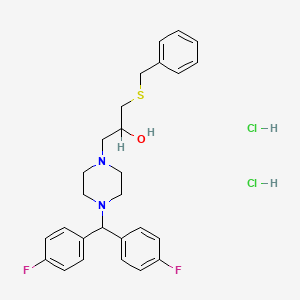
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
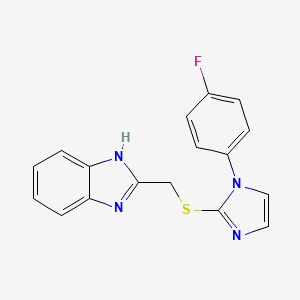
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
